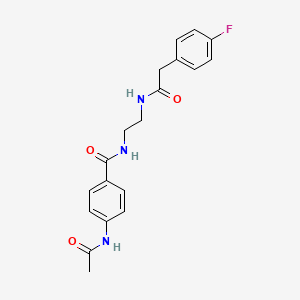

4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-13(24)23-17-8-4-15(5-9-17)19(26)22-11-10-21-18(25)12-14-2-6-16(20)7-3-14/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPQNAMLAXFFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the acylation of an amine precursor with an acyl chloride or anhydride, followed by further functionalization to introduce the fluorophenyl and benzamide groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It can be employed in studies of enzyme inhibition, protein binding, and cellular signaling pathways.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents, linker length, and aromatic groups, leading to distinct physicochemical and pharmacological profiles. Key comparisons include:

Key Observations:

- Electron Effects: The 4-fluorophenyl group in the target compound enhances electrophilicity compared to methoxy (electron-donating) or chlorophenoxy (sterically bulky) groups in analogs .

- In contrast, rigid heterocycles (e.g., benzoxazole in Compound 8e) may restrict motion but enhance metabolic stability .

- Polarity and Solubility : The dimethylsulfamoyl group in the sulfonamide analog increases polarity, likely improving aqueous solubility compared to the target compound’s fluorophenyl group .

- Biological Activity : T-1-AFPB demonstrates potent VEGFR-2 inhibition (IC₅₀ = 69 nM), attributed to its purine-dione core. The target compound’s lack of a heterocyclic scaffold may reduce kinase affinity but could lower toxicity .

Biological Activity

4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide , a compound with potential therapeutic applications, has garnered interest in medicinal chemistry due to its structural properties and biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 345.39 g/mol

This compound features an acetamido group that may influence its interaction with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives have shown potent inhibitory effects on various cancer cell lines. The IC values for these compounds range from 1.12 nM to over 15 μM, depending on the specific structural modifications and the targets involved .

Case Study: EGFR Inhibition

A notable study focused on the inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The compound demonstrated an IC of approximately 20.72 nM against resistant cell lines, outperforming several standard treatments .

Antiviral Activity

Research has also explored the antiviral potential of related compounds. N-heterocycles have been identified as promising antiviral agents, with some derivatives showing effective inhibition of viral replication at low micromolar concentrations . Although specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Targeting Kinases : The acetamido group may facilitate binding to kinase domains, inhibiting signaling pathways critical for tumor growth.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced viability and proliferation .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.